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molecular formula C28H48O4 B8627463 Methyl-3,5-didecoxybenzoate CAS No. 125482-06-6

Methyl-3,5-didecoxybenzoate

Cat. No. B8627463
M. Wt: 448.7 g/mol
InChI Key: MFTFEQAKWUOZGL-UHFFFAOYSA-N
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Patent
US05324747

Procedure details

A solution of 6.0 g (0.013 mol) of 3,5-bis(decyloxy)benzoic acid methyl ester in 300 ml of methanol and 40 ml of 1N sodium hydroxide was stirred at reflux for 3.5 hours. The reaction mixture was concentrated under reduced pressure and the residue was acidified with 6N HCl. The product was extracted with ethyl acetate and the dried extract was concentrated under reduced pressure to a yellow solid. Recrystallization from methanol-water gave 5.45 g (95% yield, mp 56°-58°) of 3,5-bis(decyloxy)benzoic acid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:32])[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=[C:6]([O:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH:5]=1>CO.[OH-].[Na+]>[CH2:22]([O:21][C:6]1[CH:5]=[C:4]([CH:9]=[C:8]([O:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])[CH:7]=1)[C:3]([OH:32])=[O:2])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31] |f:2.3|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)OCCCCCCCCCC)OCCCCCCCCCC)=O
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Name
Quantity
40 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3.5 hours
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
the dried extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure to a yellow solid
CUSTOM
Type
CUSTOM
Details
Recrystallization from methanol-water

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC)OC=1C=C(C(=O)O)C=C(C1)OCCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.45 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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